4-[(2-chlorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a cyclopenta[d]pyrimidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form the corresponding ether. This intermediate is then reacted with a thiol to introduce the sulfanyl group. The final step involves cyclization with a suitable reagent to form the cyclopenta[d]pyrimidin-2-one core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
2-[(2-CHLOROBENZYL)SULFANYL]-3-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE: This compound shares a similar core structure but differs in the substitution pattern and the presence of a benzothieno ring.
1,3,5-TRISUBSTITUTED-4,5-DIHYDRO-1H-PYRAZOLES: These compounds have a different core structure but may share similar reactivity and applications.
Uniqueness
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and the cyclopenta[d]pyrimidin-2-one core. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19ClN2O2S |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-1-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H19ClN2O2S/c1-26-16-8-4-7-15(12-16)24-19-11-5-9-17(19)20(23-21(24)25)27-13-14-6-2-3-10-18(14)22/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
InChI Key |
QDWMBZNAAFTHAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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